
4-Thujanol
Vue d'ensemble
Description
Anti-attractant Activity of 4-Thujanol
Research has shown that trans-4-thujanol, a compound found in young spruce trees, exhibits anti-attractant properties for the Eurasian spruce bark beetle, Ips typographus. Specifically, the enantiomer (1R,4S)-(+)-trans-4-thujanol was identified in Norway spruce bark volatiles. Field experiments demonstrated that this compound, when combined with the beetle's aggregation pheromone, significantly reduced the attraction of female beetles, more so than males. This suggests that (+)-trans-4-thujanol could be an effective component in anti-attractant lures to protect trees from beetle infestation .
Protective Effects of 4-Thujanol Against Genotoxic Damage
4-Thujanol, also known as sabinene hydrate, is a component of essential oils from various plants and is used in products for its fragrance and flavor. A study evaluated its protective effects against genotoxic damage caused by mitomycin C (MMC) and cyclophosphamide (CP) in human lymphocytes. The results indicated that 4-thujanol did not reduce MMC-induced genetic damage but significantly antagonized CP-induced genotoxicity, suggesting a potential role in chemoprevention and reducing harmful side effects of CP in cancer chemotherapy .
Synthesis Analysis from Thujone
Thujone, a related compound to 4-thujanol, has been used as a starting material for synthesizing commercially important fragrances found in rose oil. The synthesis process involves multiple steps, including alkylation, formation of cyanohydrins, and cleavage of functionalities to produce key intermediates. These intermediates can then be converted to desired fragrance components through further chemical reactions. This research provides insight into the synthetic pathways that could potentially be applied to 4-thujanol derivatives .
Genotoxic Effects of 4-Thujanol
An in vitro study investigated the potential genotoxic effects of 4-thujanol on human peripheral blood lymphocytes. The study used chromosome aberrations, sister chromatid exchanges, and micronucleus tests to assess the damage. The findings revealed that 4-thujanol induced chromosome aberrations and micronucleus formation at all tested concentrations, without showing a concentration-dependent manner. However, it did not significantly affect sister chromatid exchanges or indices related to cell proliferation and division. This indicates that while 4-thujanol has clastogenic effects, it does not exhibit cytotoxic or cytostatic effects at the concentrations tested .
Applications De Recherche Scientifique
Genotoxic Effects on Human Lymphocytes
4-Thujanol, found in essential oils of various medicinal and aromatic plants, has been investigated for its genotoxic effects on human peripheral blood lymphocytes. Studies revealed that 4-thujanol induced chromosome aberrations and micronucleus formation, suggesting a clastogenic effect. Notably, it did not significantly affect the mitotic index, proliferation index, or nuclear division index, indicating no cytotoxic or cytostatic effects at tested concentrations (Kocaman et al., 2011).
Protective Effects Against Genotoxic Damage
Further research evaluated 4-thujanol's protective effects against genotoxic damage induced by mitomycin C and cyclophosphamide in human lymphocytes. It was observed that 4-thujanol significantly reduced genotoxic damage induced by cyclophosphamide, suggesting potential chemopreventive effects and a reduction in harmful side effects of cyclophosphamide used in chemotherapy (Kocaman et al., 2013).
Impact on Bark Beetle Behavior
Investigations into the ecological applications of 4-thujanol revealed its role as an efficient repellent for the bark beetle, Ips typographus. The compound, abundant in young spruce trees, was found to vary in amount with tree age and significantly affect beetle behavior. This discovery highlights 4-thujanol's potential role in spruce tree defense and influencing tree selection by beetles (Blažytė-Čereškienė et al., 2015).
Asymmetric Synthesis of Monoterpenoids
The asymmetric synthesis of oxygenated terpenoids, including 4-thujanols, from natural sources like sabinene, was reported. This synthesis process is crucial for creating pure compounds for biological activity studies and identifying stereoisomers in natural samples, which can have implications in fields like pharmaceuticals and biochemistry (Ganji et al., 2020).
Selection of Sabinene Hydrate-Rich Thyme
Research on Thymus vulgaris identified strains particularly rich in sabinene hydrate (4-thujanol), with implications for commercial essential oil production. This research highlights the variation in essential oil composition within natural plant populations and the potential for selective breeding to enhance desired chemical constituents (Delpit et al., 2000).
Anti-Cancer Potential of Thujone-Rich Extracts
A study on the anti-cancer potentials of thujone-rich extracts from Thuja occidentalis showed cytotoxic effects on malignant melanoma cell lines. These findings suggest the potential therapeutic application of these extracts in cancer treatment, highlighting the broader medical applications of compounds related to 4-thujanol (Biswas et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
(1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDPILWMGFJMM-AEJSXWLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C1C2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CC[C@@]([C@@H]1C2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905045 | |
| Record name | (+)-trans-4-Thujanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
terpineol odour | |
| Record name | 4-Thujanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Thujanol | |
CAS RN |
17699-16-0 | |
| Record name | trans-Sabinene hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17699-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thujanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-trans-4-Thujanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2α,5α)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-THUJANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS203S42BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


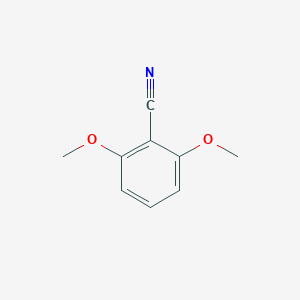
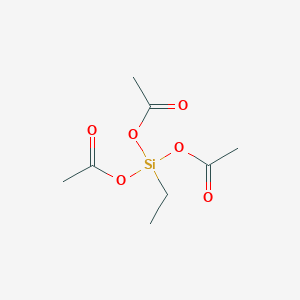
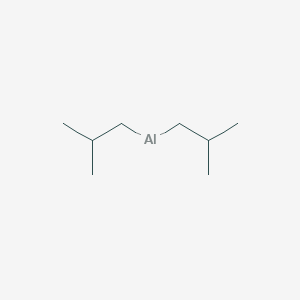
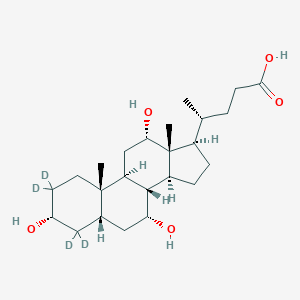
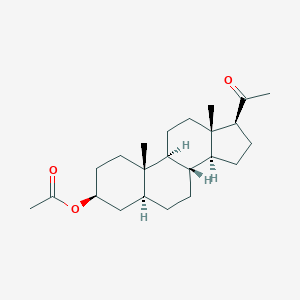
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)
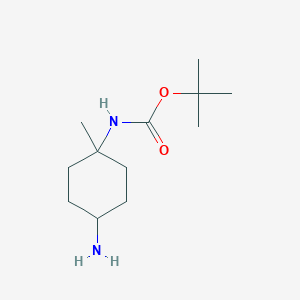
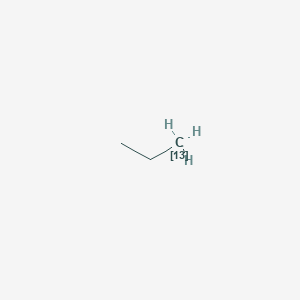


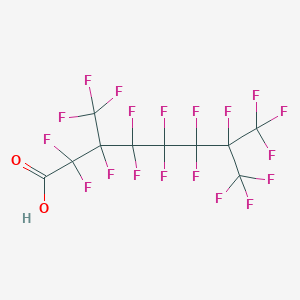

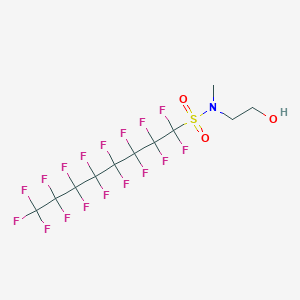
![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)